1,2,4,5,8-Pentachlorobiphenylene
Description
Structure
3D Structure
Properties
CAS No. |
109719-88-2 |
|---|---|
Molecular Formula |
C12H3Cl5 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,2,4,5,8-pentachlorobiphenylene |
InChI |
InChI=1S/C12H3Cl5/c13-4-1-2-5(14)9-8(4)10-6(15)3-7(16)12(17)11(9)10/h1-3H |
InChI Key |
JSWQSSWTOFDQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C2C(=C(C=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of 1,2,4,5,8 Pentachlorobiphenylene
Strategies for Regioselective Chlorination in Biphenylene (B1199973) Systems
The direct regioselective chlorination of a pre-formed biphenylene core to achieve a specific substitution pattern, such as the 1,2,4,5,8-penta-chloro configuration, presents a significant synthetic challenge. The biphenylene system consists of two benzene (B151609) rings fused to a strained central four-membered ring. The reactivity of the positions on the biphenylene ring (α-positions 1,4,5,8 and β-positions 2,3,6,7) towards electrophilic substitution is different.
While direct chlorination of the parent biphenyl (B1667301) under various conditions has been studied extensively, leading to mixtures of polychlorinated biphenyls (PCBs), analogous systematic studies on biphenylene are not well-documented. acs.orgacs.org General principles of electrophilic aromatic substitution would apply, where the introduction of the first chlorine atom would proceed via an electrophilic attack, likely catalyzed by a Lewis acid. The position of this initial substitution and subsequent chlorinations would be governed by the electronic and steric effects of the biphenylene nucleus and the growing number of chlorine substituents.
Achieving high regioselectivity for a pentasubstituted pattern would likely require a multi-step synthesis involving directing groups, rather than a one-pot chlorination of the parent biphenylene. Catalyst-tuned electrophilic chlorination using specific reagents and catalysts has shown success in controlling regioselectivity in other aromatic systems, such as phenols, but application to the unique biphenylene structure remains an area for further research. mdpi.com
Advanced Catalytic Coupling Approaches for Biphenylene Derivatives
Modern synthetic chemistry offers several advanced methods for the construction of the core biphenylene structure, which can be precursors for subsequent chlorination or can be built from already chlorinated starting materials to ensure isomer specificity.
One prominent method involves the cyclization of in-situ generated aryne intermediates derived from halobiphenyls. researchgate.netbohrium.comthieme-connect.de This approach can be advantageous as it does not necessarily require a transition metal catalyst and can provide access to functionalized biphenylenes by trapping the lithiated intermediate. researchgate.netbohrium.com For instance, treating suitable halobiaryls or haloteraryls with a strong base like tert-butyllithium (B1211817) at low temperatures generates aryne intermediates that cyclize to form the biphenylene core. bohrium.comthieme-connect.de
Another powerful strategy involves transition-metal-catalyzed reactions. Palladium-catalyzed C-H activated annulation between aryl bromides and oxanorbornenes, followed by aromatization, has been used to create the fused four-membered ring of the biphenylene system. researchgate.net Furthermore, iridium-catalyzed cycloaddition reactions have been employed to build more complex polycyclic aromatic hydrocarbons containing a biphenylene unit. beilstein-journals.org
The table below summarizes a selection of synthetic approaches to the biphenylene core, which could be adapted for chlorinated derivatives.
| Starting Material(s) | Reagents & Conditions | Product | Reference(s) |
| 2,2'-Dihalogenated biphenyls | Transition metal catalysts | Biphenylene | researchgate.net |
| Halobiphenyls (e.g., 2'-Bromo-3-halo-2-iodobiphenyls) | tert-Butyllithium, low temperature | Substituted Biphenylenes | researchgate.netbohrium.comthieme-connect.de |
| α,α,α′,α′-Tetrabromo-o-xylene | t-BuOK, then Halogen-lithium exchange & MeOH | Benzo[b]biphenylene | beilstein-journals.orgnih.gov |
| Aryl bromides and oxanorbornenes | Pd-catalysis, then acid-induced aromatization | Biphenylene derivatives | researchgate.netbeilstein-journals.org |
Investigation of Unintentional Formation Pathways and Byproducts
Polychlorinated biphenylenes (PCBNs) have been identified as byproducts in high-temperature processes involving chlorinated aromatic compounds. Research has shown that PCBNs can be formed during the pyrolysis of chlorobenzenes. tandfonline.com The mechanism is believed to proceed through dehydrobenzene (benzyne) intermediates. tandfonline.com
This formation pathway is analogous to the unintentional production of polychlorinated biphenyls (PCBs), which can be generated in various industrial processes, including the manufacturing of certain pigments and chemicals involving chlorinated intermediates and high temperatures. britannica.comnih.gov While the focus has largely been on unintentionally produced PCBs, the underlying chemistry suggests that under similar conditions—the presence of carbon sources, a chlorine donor, and sufficient energy—the formation of polychlorinated biphenylenes is also possible. tandfonline.comebsco.com
The key steps in the pyrolytic formation of PCBNs from chlorobenzenes are:
Initiation: Homolytic cleavage of a C-Cl bond to form a phenyl radical.
Propagation: Formation of a dehydrobenzene (benzyne) intermediate.
Dimerization/Cyclization: Reaction of benzyne (B1209423) intermediates to form the biphenylene core.
Chlorination: Subsequent chlorination of the biphenylene core or reactions involving already chlorinated precursors. tandfonline.com
These findings indicate that industrial thermal processes and waste incineration could be potential sources of PCBNs in the environment.
Optimization of Laboratory-Scale Synthetic Routes for Isomer Specificity
Achieving isomer specificity for a compound like 1,2,4,5,8-pentachlorobiphenylene in a laboratory setting would heavily rely on a strategy of construction rather than post-synthesis separation. Direct chlorination of biphenylene is unlikely to be selective enough.
The most viable route would involve the synthesis of the biphenylene core from specifically pre-chlorinated precursors. The aryne-mediated cyclization of halobiphenyls is particularly amenable to this approach. researchgate.netbohrium.comthieme-connect.de By carefully selecting the substitution pattern on the starting halobiphenyl, one can control the final arrangement of substituents on the biphenylene product.
For example, the synthesis could start with a Suzuki coupling reaction to create a biphenyl with the desired chlorine atoms and the necessary halogen atoms positioned for the subsequent cyclization. The optimization of such a route would involve:
Precursor Synthesis: Efficient synthesis of the required polychlorinated halobiphenyl with high purity.
Cyclization Conditions: Fine-tuning the base, solvent, and temperature for the aryne generation and cyclization step to maximize the yield of the desired isomer and minimize byproducts. thieme-connect.de
Functional Group Compatibility: Ensuring that the chosen reaction conditions are compatible with the chlorine substituents on the aromatic rings.
The table below illustrates how the choice of precursor influences the final product in biphenylene synthesis, a principle that would be central to achieving isomer specificity for a pentachloro-derivative.
| Precursor | Key Reagents | Product Substitution | Reference(s) |
| 4-Substituted 2,2'-dihalobiphenyls | tert-Butyllithium, Toluene, -50°C | 2-Substituted biphenylene | thieme-connect.de |
| 2'-Bromo-3-halo-2-iodobiphenyls | tert-Butyllithium, THF | 1-Halobiphenylene | thieme-connect.de |
| 3,3',5,5'-Tetraaryl-substituted biaryl | tert-Butyllithium, then oxidative coupling | Substituted Terphenylene Dimer | researchgate.net |
By starting with appropriately chlorinated biphenyl precursors, these methods offer a rational pathway to specific polychlorinated biphenylene isomers.
Advanced Analytical Characterization of 1,2,4,5,8 Pentachlorobiphenylene
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Congener Identification and Quantification
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is the cornerstone for the analysis of persistent organic pollutants like polychlorinated biphenylenes. This technique combines the exceptional separation power of capillary gas chromatography with the high selectivity and sensitivity of a high-resolution mass spectrometer.
For the analysis of 1,2,4,5,8-Pentachlorobiphenylene, a long capillary column (typically 50-60 meters) coated with a non-polar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5 or SE-54), is commonly employed. researchgate.net This allows for the separation of different congeners based on their boiling points and interaction with the stationary phase. The use of such columns has been fundamental in the congener-specific separation of related compounds like polychlorinated biphenyls (PCBs). researchgate.netcapes.gov.br
The mass spectrometer is operated in the selected ion monitoring (SIM) mode at a high resolving power (>10,000). This high resolution is crucial to differentiate the analyte of interest from interfering ions of the same nominal mass, which is a common challenge in complex environmental matrices. For this compound (C₁₂H₃Cl₅), the exact masses of the most abundant isotopes in its molecular ion cluster would be monitored for identification and quantification. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) provides a definitive signature for chlorinated compounds.
Table 1: Key Parameters for HRGC-MS Analysis of this compound
| Parameter | Specification | Purpose |
| GC Column | 5% Phenyl Polydimethylsiloxane (e.g., DB-5), 50-60 m length, 0.25 mm ID, 0.25 µm film thickness | Separation of congeners |
| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport |
| Injection Mode | Splitless or On-Column | Introduction of trace-level samples |
| MS Ionization | Electron Ionization (EI) | Fragmentation and ionization of the molecule |
| MS Analyzer | Double-focusing magnetic sector or Time-of-Flight (TOF) | High-resolution mass separation |
| MS Resolution | > 10,000 | Rejection of isobaric interferences |
| Monitored Ions | Molecular ion cluster (e.g., m/z for C₁₂H₃³⁵Cl₅, C₁₂H₃³⁵Cl₄³⁷Cl₁, etc.) | Specific and sensitive detection |
Quantification is typically achieved using an internal standard method, often with an isotopically labeled analog of the target compound, which will be discussed in section 3.4.
Application of Multi-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
When analyzing highly complex environmental samples, even high-resolution capillary GC may not provide adequate separation for all compounds of interest. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. chromatographyonline.comnist.gov This technique employs two different capillary columns connected in series via a modulator. nist.gov
The first-dimension column is typically a standard non-polar column, while the second-dimension column has a different selectivity, often being more polar or shape-selective. nih.gov The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast separation. The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds. chromatographyonline.comnih.gov
For a complex mixture containing various chlorinated biphenylenes and other persistent organic pollutants, a GCxGC system could utilize a non-polar primary column and a polar secondary column (e.g., a cyanopropyl-based phase). nih.gov This setup separates compounds based on boiling point in the first dimension and polarity in the second, effectively resolving analytes from complex matrix interferences. nist.govnih.gov GCxGC coupled with a fast-acquisition mass spectrometer, such as a Time-of-Flight MS (TOF-MS), is particularly powerful for non-targeted screening and identification of unknown contaminants in environmental samples. chromatographyonline.comnih.gov
Table 2: Example GCxGC Column Combinations for Halogenated Compound Analysis
| First Dimension (¹D) Column | Second Dimension (²D) Column | Principle of Separation | Reference |
| DB-XLB (low polarity) | SP-2340 (polar, biscyanopropyl) | Boiling Point vs. Polarity | nih.gov |
| DB-XLB (low polarity) | LC-50 (shape-selective, smectic) | Boiling Point vs. Molecular Shape/Planarity | nih.gov |
| DB-1 (non-polar) | 007-65HT (mid-polarity) | Boiling Point vs. Polarity | nih.gov |
While specific applications for this compound are not widely documented, the principles established from the analysis of PCBs and polybrominated diphenyl ethers (PBDEs) demonstrate the immense potential of GCxGC for resolving this congener from a multitude of other environmental contaminants. nih.govnih.gov
Spectroscopic Techniques for Elucidating Molecular Structure (e.g., Advanced Nuclear Magnetic Resonance, Vibrational Spectroscopy)
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the unambiguous elucidation of molecular structure.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise substitution pattern of chlorinated aromatic compounds. nih.govacs.org For this compound, ¹H NMR would be of limited use due to the small number of protons, but it would confirm their presence and chemical environment. The most informative technique would be ¹³C NMR. The chemical shift of each carbon atom is highly dependent on its local electronic environment, which is influenced by the positions of the chlorine atoms. acs.orgcaltech.edu By comparing experimentally obtained ¹³C NMR spectra with predicted spectra from quantum chemical calculations, the exact isomeric structure can be confirmed. nih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can further correlate proton and carbon signals, providing definitive structural assignments. nih.gov
Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, provides complementary structural information by probing the vibrational modes of a molecule. arxiv.orgyoutube.com Each molecule has a unique "fingerprint" spectrum based on its structure and functional groups. youtube.commdpi.com The carbon-chlorine (C-Cl) stretching and bending vibrations, as well as the aromatic ring vibrations of the biphenylene (B1199973) core, would produce a characteristic pattern. While IR spectroscopy is sensitive to vibrations that change the dipole moment, Raman spectroscopy detects vibrations that change the polarizability of the molecule. arxiv.org Therefore, using both techniques provides a more complete vibrational profile. arxiv.org Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band of the molecule, can be used to selectively enhance the vibrations of the chromophoric part of the molecule, providing enhanced sensitivity and selectivity. youtube.com
Development and Validation of Isotope-Dilution Analytical Methods
Isotope-Dilution Mass Spectrometry (IDMS) is considered the gold standard for high-accuracy quantification of trace organic compounds. nih.gov The method involves adding a known amount of an isotopically labeled version of the target analyte to the sample prior to extraction and cleanup. For this compound, a suitable internal standard would be ¹³C₁₂-1,2,4,5,8-Pentachlorobiphenylene.
This labeled standard is chemically identical to the native analyte and therefore behaves the same way during sample preparation, extraction, and chromatography. nih.gov Any losses of the analyte during the analytical procedure will be mirrored by identical losses of the labeled standard. The quantification is based on the ratio of the response of the native analyte to the response of the labeled standard in the final mass spectrometric analysis. This approach effectively corrects for matrix effects and variations in recovery, leading to highly accurate and precise results. nih.gov
The development of an IDMS method requires the synthesis of the labeled standard and careful validation to ensure that there are no interferences and that the method is linear and accurate over the desired concentration range.
Table 3: Principle of Isotope-Dilution Mass Spectrometry
| Step | Description | Rationale |
| 1. Spiking | A known quantity of ¹³C-labeled this compound is added to the sample at the very beginning. | The labeled standard acts as an internal surrogate for the native analyte. |
| 2. Extraction & Cleanup | The sample undergoes extraction (e.g., Soxhlet, PLE) and cleanup (e.g., silica/alumina chromatography). | Both native and labeled compounds are lost in equal proportions. |
| 3. HRGC-MS Analysis | The extract is analyzed, and the instrument measures the peak areas for both the native (e.g., C₁₂H₃Cl₅) and the labeled (e.g., ¹³C₁₂H₃Cl₅) molecular ions. | The mass spectrometer can easily distinguish between the native and heavier labeled analyte. |
| 4. Quantification | The concentration of the native analyte is calculated based on the ratio of the native-to-labeled signal responses relative to a calibration curve. | The ratio is independent of sample recovery, leading to high accuracy. |
Methodological Considerations for Trace Level Detection in Environmental Matrices
Detecting this compound at trace levels (ng/kg or pg/kg) in complex environmental matrices like soil, sediment, or biota requires meticulous analytical procedures to minimize background contamination and maximize analyte recovery. mdpi.comnih.gov
Sample Extraction: The choice of extraction technique is critical. Pressurized liquid extraction (PLE) and Soxhlet extraction are robust methods for solid samples, using organic solvents to efficiently remove the target analytes from the matrix. nih.gov For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to concentrate the analytes.
Sample Cleanup: Environmental extracts are complex and contain many co-extracted substances (e.g., lipids, humic acids) that can interfere with the analysis. clu-in.org A multi-step cleanup procedure is almost always necessary. This typically involves techniques like gel permeation chromatography (GPC) to remove high-molecular-weight compounds and adsorption chromatography on materials such as silica, alumina, and activated carbon to separate the analytes from other classes of compounds. researchgate.netresearchgate.net
Minimizing Contamination: A significant challenge in trace analysis is preventing contamination from laboratory sources. All glassware must be rigorously cleaned, solvents must be of the highest purity, and procedural blanks must be analyzed with every batch of samples to monitor for any background levels of the target compound or interferences. clu-in.org The use of a clean laboratory environment with controlled air flow is often required for ultra-trace analysis.
Method Validation: Any method for trace-level detection must be thoroughly validated. This includes determining the method detection limit (MDL), which is the minimum concentration that can be measured with a specified level of confidence. clu-in.org The accuracy and precision of the method are assessed using certified reference materials (CRMs) or by spiking experiments at relevant concentration levels.
Theoretical and Computational Studies on 1,2,4,5,8 Pentachlorobiphenylene
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of molecules like 1,2,4,5,8-Pentachlorobiphenylene. While specific studies on this particular isomer are scarce, the principles can be inferred from research on related compounds such as polychlorinated biphenyls (PCBs). For instance, Density Functional Theory (DFT) is a widely used method to investigate the electronic properties of halogenated aromatic compounds.
These calculations can determine key electronic descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For chlorinated aromatic compounds, the positions of the chlorine atoms significantly influence the electron distribution across the biphenylene (B1199973) core, affecting properties like the molecular electrostatic potential and dipole moment.
Molecular Modeling of Conformation and Steric Effects
Molecular modeling techniques are employed to understand the three-dimensional structure and conformational preferences of this compound. The biphenylene moiety is inherently planar, but the substitution of chlorine atoms introduces steric strain that can affect its geometry.
In the case of this compound, the chlorine atoms are distributed across both aromatic rings. Computational methods like molecular mechanics and higher-level quantum chemical calculations can predict bond lengths, bond angles, and dihedral angles. The steric interactions between adjacent chlorine atoms or between chlorine atoms and the biphenylene core can lead to slight out-of-plane distortions. These conformational details are crucial as they can influence the molecule's ability to interact with biological receptors and its environmental partitioning behavior.
Prediction of Reactivity and Mechanistic Pathways via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of this compound and exploring potential reaction mechanisms, such as degradation pathways. For example, DFT calculations can model the process of dechlorination, which is a key transformation for chlorinated aromatic compounds in the environment.
Studies on related PCBs have used DFT to calculate the activation energies for nucleophilic substitution reactions, providing insights into which chlorine atoms are most susceptible to removal. For this compound, DFT could be used to model its reactions with radicals, such as the hydroxyl radical (•OH), which is an important oxidant in atmospheric and aquatic systems. These calculations would help in identifying the most likely sites of attack and the subsequent degradation products. The computed reaction energies and barriers can also indicate whether such reactions are thermodynamically and kinetically favorable.
Computational Assessment of Thermochemical Stabilities and Isomeric Interconversions
The thermochemical properties of polychlorinated biphenylenes, including their relative stabilities and the potential for isomeric interconversion, have been investigated using computational methods. Quantum chemical calculations can provide data on the standard enthalpies of formation (ΔfH°), standard Gibbs free energies of formation (ΔfG°), and heat capacities (Cp).
A study on the thermodynamic properties of polychlorinated biphenylenes calculated these values for various isomers in the ideal gas state over a temperature range of 250 K to 2000 K. The relative stabilities of different isomers can be determined by comparing their calculated energies. Generally, isomers with lower energies are more stable. Such calculations can also shed light on the likelihood of interconversion between different pentachlorobiphenylene isomers under thermal stress, although such transformations typically require significant energy input.
Table 1: Calculated Thermodynamic Properties of Selected Polychlorinated Biphenylene Isomers at 298.15 K
| Isomer | ΔfH° (kJ/mol) | S° (J/(mol·K)) |
| 1-Chlorobiphenylene | 305.9 | 385.1 |
| 2-Chlorobiphenylene | 308.8 | 387.9 |
| 1,5-Dichlorobiphenylene | 301.2 | 420.3 |
| 1,8-Dichlorobiphenylene | 299.8 | 412.1 |
| 2,6-Dichlorobiphenylene | 309.5 | 425.8 |
| 2,7-Dichlorobiphenylene | 312.4 | 425.5 |
| 1,2,3-Trichlorobiphenylene | 309.2 | 459.7 |
| 2,3,6-Trichlorobiphenylene | 314.5 | 465.1 |
| 1,2,3,4-Tetrachlorobiphenylene | 308.4 | 490.5 |
| 1,4,5,8-Tetrachlorobiphenylene | 288.5 | 461.2 |
Source: Adapted from calculations on thermochemical properties of polychlorinated biphenylenes. Note: Specific data for this compound was not available in the cited source, so data for related isomers is presented.
Quantitative Structure-Activity Relationship (QSAR) for Environmental Fate Parameters
These models use calculated molecular descriptors to predict properties such as:
Persistence: Often related to the molecule's resistance to degradation. Descriptors like the HOMO-LUMO gap and bond dissociation energies can be used to infer reactivity and, consequently, persistence.
Biodegradability Potential: QSAR models can correlate structural features, such as the number and position of chlorine atoms, with the likelihood and rate of microbial degradation.
Partitioning Behavior: The octanol-water partition coefficient (Kow) is a crucial parameter for assessing a chemical's tendency to bioaccumulate. QSAR models can predict log Kow values based on molecular descriptors like molecular volume, surface area, and polarity.
By applying QSAR models, it is possible to estimate the environmental distribution and potential for bioaccumulation of this compound without the need for extensive experimental testing.
Environmental Transformation and Degradation Pathways of 1,2,4,5,8 Pentachlorobiphenylene
Abiotic Transformation Processes
Abiotic transformation, which involves non-biological chemical and physical processes, plays a crucial role in the environmental degradation of chlorinated organic compounds.
It is important to note that photolysis in the presence of certain inorganic salts may lead to the formation of more toxic and mutagenic byproducts, necessitating further research to understand the complete environmental impact. bohrium.com
In aquatic and terrestrial environments, oxidative and reductive reactions are key abiotic pathways for the transformation of chlorinated compounds. Reductive dechlorination, the removal of a chlorine atom and its replacement with a hydrogen atom, is a significant process under anaerobic (oxygen-deficient) conditions. This process is often mediated by reactive minerals.
For chlorinated ethenes, abiotic degradation can occur via reductive pathways involving minerals like mackinawite (FeS) and magnetite (Fe3O4). navy.mil These reactions can lead to the formation of less chlorinated and often less toxic compounds. navy.mil For instance, the abiotic reduction of tetrachloroethene (PCE) and trichloroethene (TCE) can produce acetylene (B1199291) as a major product, which is an indicator of this degradation pathway. navy.milamazonaws.com However, the direct applicability of these pathways to 1,2,4,5,8-pentachlorobiphenylene requires specific investigation. The efficiency of reductive dechlorination can be pH-dependent, with reduced rates observed at low pH levels. enviro.wiki
Mineral surfaces and natural organic matter (NOM) significantly influence the abiotic degradation of chlorinated organic compounds. Minerals can act as catalysts for degradation reactions. For example, iron-bearing clay minerals can facilitate the reductive degradation of chlorinated solvents. navy.mil
Natural organic matter, such as humic substances, can affect degradation in multiple ways. It can enhance the solubility of hydrophobic compounds, making them more available for degradation. Conversely, NOM can also sorb these compounds, potentially shielding them from degradation. The interaction between NOM and minerals can also play a complex role in the retention and transformation of these pollutants in soil and sediment.
Biotic Degradation Mechanisms
Biotic degradation, involving metabolic processes of living organisms, is a primary route for the breakdown of persistent organic pollutants in the environment.
The microbial degradation of pentachlorobiphenyls has been demonstrated in several studies, although specific data for this compound is scarce. Research on 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101) has shown that certain bacteria can degrade it. For example, Microbacterium paraoxydans was found to completely degrade 1 mg/L of PCB 101 within 12 hours. nih.gov The degradation involved intracellular enzymes and was most effective at a pH of 6.0. nih.gov
In another study, a mixed culture of anaerobic microorganisms acclimated to monochlorophenols was capable of completely dechlorinating and mineralizing pentachlorophenol (B1679276) (PCP). nih.govresearchgate.net This suggests that microbial consortia can possess a broader range of degradative capabilities than single strains. The process of cometabolism, where the degradation of a compound is facilitated by the metabolism of another substrate, is also a potential pathway for the transformation of highly chlorinated compounds.
The following table summarizes the degradation of a related pentachlorobiphenyl by a specific bacterium:
| Compound | Bacterium | Concentration | Degradation Time | pH | Reference |
| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | Microbacterium paraoxydans | 1 mg/L | 12 hours | 6.0 | nih.gov |
The enzymatic breakdown of chlorinated aromatic compounds typically involves two main strategies: the initial removal of chlorine substituents from the aromatic ring, or the cleavage of the ring itself followed by dechlorination of the resulting aliphatic intermediates. capes.gov.br
In the case of Microbacterium paraoxydans degrading PCB 101, proteomic and metabolomic studies identified several up-regulated proteins, including an ABC transporter pentachlorobiphenyl-binding protein, suggesting specific enzymatic activity. nih.gov The degradation pathway led to the formation of metabolites such as 1,2,4-benzenetriol, indicating ring cleavage. nih.gov This metabolite can then enter other degradation pathways for compounds like benzoate (B1203000) and chlorobenzene. nih.gov
Reductive dechlorination is a key enzymatic process under anaerobic conditions. Studies on the microbial reductive dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) have confirmed this pathway, identifying the proton source for the reaction. nih.govnih.gov The specific enzymes involved, often dehalogenases, catalyze the removal of chlorine atoms. Following dechlorination, the biphenyl (B1667301) ring can be cleaved by dioxygenase enzymes, leading to further breakdown.
The table below outlines metabolites identified during the degradation of a related pentachlorobiphenyl:
| Parent Compound | Bacterium/Culture | Key Metabolites | Degradation Pathway Indication | Reference |
| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | Microbacterium paraoxydans | 1,2,4-Benzenetriol | Ring cleavage and further metabolism | nih.gov |
| 2,3,4,5,6-Pentachlorobiphenyl | Anaerobic microbial culture | Less chlorinated biphenyls | Reductive dechlorination | nih.gov |
Phytoremediation Potential and Plant-Microbe Interactions
Phytoremediation is an emerging technology that utilizes plants and their associated microbial communities to remove, degrade, or contain environmental pollutants. semanticscholar.orgnih.gov For compounds like PCBs, and potentially for this compound, this process involves several mechanisms:
Phytoextraction: The uptake of contaminants from the soil or water by plant roots and their translocation to above-ground tissues. nih.gov
Phytotransformation: The enzymatic transformation of pollutants within plant tissues. nih.govhnxb.org.cn
Rhizoremediation: The degradation of contaminants in the soil by microorganisms that thrive in the rhizosphere (the area surrounding plant roots). nih.govmdpi.com
Plants can enhance microbial degradation by releasing exudates (sugars, amino acids, organic acids) that stimulate the growth and metabolic activity of pollutant-degrading bacteria and fungi. mdpi.comresearchgate.netresearchgate.net This synergistic relationship is critical, as microorganisms often possess the primary enzymatic machinery for breaking down highly stable chlorinated compounds. researchgate.net Studies have shown that plants in contaminated soils can recruit specific microbes capable of degrading PCBs. mdpi.comnih.gov For instance, certain grasses have been found to harbor significantly more PCB-degrading bacteria in their rhizosphere compared to other plants. nih.gov
While direct evidence for this compound is lacking, research on various PCB congeners demonstrates the potential of this approach. For example, poplar plants have been shown to take up and metabolize PCB congeners, including a pentachlorobiphenyl (PCB95), into hydroxylated forms. nih.gov The effectiveness of phytoremediation is often dependent on the specific plant species and the degree of chlorination of the compound.
Table 1: Examples of Plant-Microbe Interactions in the Remediation of Polychlorinated Biphenyls (PCBs)
| Plant Species | Associated Microbes | Observed Outcome | Reference |
| Mulberry (Morus alba) | Rhizobia strain ZY1 | Synergistic effect promoting PCB extraction and degradation; 53.1% decrease in PCB concentration. | portlandpress.com |
| Various (Trees) | Indigenous Bacteria (e.g., Rhodococcus) | Increased abundance of PCB-degrading bacteria found in the root zones of various tree species in a contaminated site. | nih.gov |
| Alfalfa, Ryegrass | Soil Microorganisms | Plants stimulated microbial activity, leading to enhanced degradation of specific pentachlorobiphenyl congeners. | mdpi.com |
| Horseradish, Black Nightshade | Not specified | Transformation of over 90% of 2-chlorobenzoate (B514982) and 20-40% of dichlorobenzoates, which are metabolites of PCB degradation. | researchgate.net |
Identification and Characterization of Environmental Metabolites and Byproducts
The environmental degradation of chlorinated aromatic hydrocarbons like PCBs typically proceeds through a series of metabolic steps, leading to various intermediate and final byproducts. The specific metabolites formed depend on the conditions (aerobic vs. anaerobic) and the organisms involved (bacteria, fungi, plants).
Under aerobic conditions , the primary degradation pathway for PCBs is initiated by a dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings. nih.govresearchgate.net This leads to the formation of a dihydroxylated biphenyl, which is then susceptible to ring cleavage. nih.gov The pathway generally produces chlorinated benzoic acids (chlorobenzoates) as key intermediates, which can be further mineralized to carbon dioxide and water. researchgate.netwikipedia.org
Under anaerobic conditions , the process of reductive dechlorination often occurs first, where chlorine atoms are sequentially removed from the biphenyl structure. This process is crucial for highly chlorinated congeners, as it reduces their toxicity and makes them more amenable to subsequent aerobic degradation. wikipedia.org
Metabolism in eukaryotic organisms, such as plants and animals, often involves cytochrome P450 enzymes, which typically form monohydroxylated metabolites (OH-PCBs). nih.govmdpi.comnih.gov These hydroxylated metabolites can be as persistent and toxic as the parent compounds. nih.gov Ligninolytic fungi have also been shown to transform PCB metabolites like OH-PCBs and chlorobenzyl alcohols into other products, such as hydroxylated dibenzofurans and chloroacetophenones. nih.govnih.gov
For a pentachlorinated compound like this compound, one could anticipate a complex mixture of partially dechlorinated biphenylenes, hydroxylated pentachlorobiphenylenes, and eventual ring-cleavage products like chlorinated benzoic acids, although the rigid biphenylene (B1199973) structure may inhibit these processes compared to PCBs.
Table 2: Common Metabolites Identified from the Degradation of Related Polychlorinated Biphenyls (PCBs)
| Parent Compound Class | Degradation Process | Key Metabolites/Byproducts | Reference |
| Pentachlorobiphenyls | Mammalian Metabolism (Rat) | 3'-hydroxy-pentachlorobiphenyl, 3',4'-dihydrodiol-pentachlorobiphenyl | mdpi.com |
| Pentachlorobiphenyl (PCB95) | Plant Metabolism (Poplar) | 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) | nih.gov |
| Various PCB Congeners | Bacterial Aerobic Degradation | Dihydroxylated biphenyls, Chlorobenzoic acids, 2-hydroxypenta-2,4-dienoic acid | nih.govresearchgate.net |
| Various PCB Congeners | Fungal Transformation | Hydroxylated PCBs (OH-PCBs), Chlorobenzyl alcohols, Chlorobenzaldehydes, Hydroxylated dibenzofurans | nih.govnih.gov |
| 3-Chlorobiphenyl (PCB 2) | Human Cell Line (HepG2) | Hydroxylated, sulfated, glucuronidated, and methoxylated metabolites | acs.org |
Kinetic Modeling of Degradation Rates in Diverse Environmental Compartments
Kinetic modeling is essential for predicting the persistence and fate of pollutants in the environment. These models describe the rate at which a compound degrades in different compartments like soil, sediment, and water. The degradation rate of chlorinated hydrocarbons is highly dependent on the compound's structure (e.g., the number and position of chlorine atoms), environmental conditions (pH, temperature, oxygen availability), and the microbial populations present. nih.govnih.gov
For PCBs, degradation rates generally decrease as the number of chlorine substituents increases. nih.gov The half-life of PCBs in the environment can range from months to decades. wikipedia.org For example, the Stockholm Convention defines a substance as persistent if its half-life in soil or sediment is greater than six months. scipinion.com
Degradation processes are often described using kinetic models such as first-order kinetics or Monod kinetics, which relate the degradation rate to the contaminant concentration and microbial biomass. In some cases, more complex models like the Haldane model are used, which account for substrate inhibition at high pollutant concentrations. nih.gov
While no specific kinetic data exists for this compound, data from related compounds illustrate the range of persistence. The half-life of DDT in soil is estimated to be 3–10 years, while estimates for total PAHs average around 570 days. nih.govca.gov For PCBs, half-lives in sediment are often considered to be extremely long, approaching infinity for modeling purposes in some scenarios due to their high persistence. epa.gov
Table 3: Illustrative Degradation Half-Life Data for Persistent Organic Pollutants (POPs) in Soil
| Compound/Class | Soil Half-Life Estimate | Conditions/Source | Reference |
| DDT (Dichlorodiphenyltrichloroethane) | 3–10 years | General estimate from Pesticides Properties Database. | nih.gov |
| Hexachlorobenzene | 969–2,089 days | Unacclimated aerobic soil study. | ca.gov |
| TCDD (Dioxin) | 9.1 years (3322 days) | Measured in contaminated soil from Seveso, Italy. | ca.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | ~570 days (average) | Average of estimates from various studies. | ca.gov |
| Polychlorinated Biphenyls (PCBs) | Potentially >37 years | Dependent on congener and conditions; often modeled with very long half-lives. | wikipedia.orgepa.gov |
Environmental Transport and Distribution Dynamics of 1,2,4,5,8 Pentachlorobiphenylene
Atmospheric Transport and Deposition Processes: Long-Range Atmospheric Transport (LRAT) Potential
The potential for long-range atmospheric transport is a key characteristic of many persistent organic pollutants (POPs). This process is governed by a chemical's volatility, its resistance to degradation in the atmosphere, and its partitioning behavior between the gas phase and atmospheric particles. For many PCBs, their semi-volatile nature allows them to evaporate from source regions, travel long distances in the atmosphere, and then be deposited in remote areas.
Inter-Compartmental Exchange in Aquatic Systems (Water-Sediment Dynamics)
In aquatic environments, hydrophobic compounds like PCBs tend to partition from the water column and adsorb to suspended particles and bottom sediments. This behavior is crucial in determining the compound's availability to aquatic organisms and its ultimate fate in the ecosystem. The extent of this partitioning is described by the sediment-water partitioning coefficient (Kd) or the organic carbon-water (B12546825) partitioning coefficient (Koc).
Specific studies measuring the Kd or Koc for 1,2,4,5,8-Pentachlorobiphenylene were not found. Without these values, it is impossible to accurately model or describe its behavior and persistence in the sediment of aquatic systems.
Sorption and Mobility in Soil and Subsurface Environments
Similar to aquatic sediments, the mobility of this compound in terrestrial environments would be largely dictated by its sorption to soil organic matter. A high soil sorption coefficient (often estimated using Koc) would indicate limited mobility and a tendency to remain in the upper soil layers, while a lower value would suggest a greater potential for leaching into groundwater.
The lack of a measured or reliably estimated Koc value for this specific congener precludes a detailed discussion of its mobility and fate in soil environments.
Bioaccumulation and Trophic Transfer within Ecological Food Webs
Bioaccumulation, the process by which a chemical concentrates in an organism's tissues over time, is a significant concern for PCBs. This is often followed by biomagnification, where the concentration of the chemical increases at successively higher levels in the food web. These processes are influenced by the compound's lipophilicity (measured by the octanol-water partition coefficient, Kow), its metabolic stability, and the feeding habits of the organisms.
While the high chlorine content of a pentachlorobiphenylene suggests a high Kow and thus a strong potential for bioaccumulation, specific Bioaccumulation Factors (BAFs), Bioconcentration Factors (BCFs), or Trophic Magnification Factors (TMFs) for this compound are not documented in the reviewed literature. This data is essential for a quantitative assessment of its risk to wildlife and organisms at the top of the food web.
Future Research Directions and Interdisciplinary Perspectives on Polychlorinated Biphenylenes
Development of Advanced Remediation Technologies for Contaminated Sites
Current and emerging remediation strategies for PCB-contaminated soils and sediments can be broadly categorized into physical, chemical, and biological methods. epa.gov Conventional approaches often involve excavation and landfilling or incineration, which can be costly and may lead to secondary pollution. epa.gov Therefore, research is increasingly focused on in-situ techniques that are more cost-effective and environmentally friendly. epa.gov
Advanced oxidation processes (AOPs) are a promising chemical remediation technology. These methods generate highly reactive radicals, such as hydroxyl radicals, that can break down the stable structure of PCBs. While effective, the efficiency of AOPs can be influenced by soil composition and the presence of other organic matter. Future research should focus on optimizing AOPs for the specific chemical properties of 1,2,4,5,8-pentachlorobiphenylene, including catalyst development and delivery mechanisms to enhance degradation efficiency in complex soil matrices.
Bioremediation, which utilizes microorganisms to degrade pollutants, is another key area of research. nih.gov The effectiveness of bioremediation is highly dependent on the specific microbial strains and the environmental conditions. nih.gov Phytoremediation, a subset of bioremediation that uses plants to remove, degrade, or contain contaminants, has also been explored for PCBs. researchgate.net Plants can absorb PCBs from the soil and, in some cases, metabolize them into less toxic compounds. researchgate.net However, the metabolic capacity of plants for highly chlorinated congeners like pentachlorobiphenylenes appears to be limited. researchgate.net
Future research directions for the remediation of sites contaminated with this compound should include:
Feasibility studies of advanced oxidation processes: Investigating the efficacy of different AOPs (e.g., Fenton, persulfate, ozonation) specifically for the degradation of this compound in various soil types.
Screening and engineering of microbial consortia: Identifying and cultivating microbial communities with the potential to degrade highly chlorinated biphenylenes. This could involve metagenomic approaches to discover novel degradative pathways.
Enhanced phytoremediation techniques: Exploring the use of genetically engineered plants with enhanced metabolic capabilities for PCB degradation or developing plant-microbe synergistic systems to improve the breakdown of this compound in the rhizosphere.
Combined remedy approaches: Investigating the synergistic effects of combining different remediation technologies, such as chemical oxidation followed by bioremediation, to achieve higher degradation rates and complete mineralization of the contaminant.
Table 1: Overview of Potential Remediation Technologies for this compound
| Remediation Technology | Description | Potential Advantages for this compound | Key Research Needs |
| Advanced Oxidation Processes (AOPs) | In-situ or ex-situ chemical treatment using strong oxidizing agents (e.g., ozone, hydrogen peroxide) to generate highly reactive radicals that degrade organic compounds. | Potential for rapid and complete destruction of the stable pentachlorobiphenylene structure. | Optimization of reagent delivery and catalyst efficiency in complex soil matrices; understanding reaction byproducts. |
| Bioremediation (Microbial) | Use of microorganisms to break down contaminants. Can be enhanced through biostimulation (adding nutrients) or bioaugmentation (adding specific microbes). | Cost-effective and environmentally friendly approach. | Isolation and characterization of microbial strains capable of degrading highly chlorinated biphenylenes; understanding the metabolic pathways. |
| Phytoremediation | Use of plants to remove, contain, or render harmless environmental contaminants. Mechanisms include phytoextraction, phytodegradation, and rhizodegradation. | Aesthetically pleasing, low-cost, and can help restore ecosystems. | Limited effectiveness for highly chlorinated congeners; need for plants with enhanced metabolic capabilities. |
| Thermal Desorption | A physical separation process where heat is used to volatilize contaminants from a solid matrix, which are then treated in a gas phase. | Effective for a wide range of organic contaminants. | High energy consumption and potential for incomplete combustion products if not properly controlled. |
Integrated Environmental Monitoring and Source Apportionment Studies
Effective management of this compound requires robust environmental monitoring programs and accurate source apportionment to identify and control its release into the environment. While specific monitoring data for this congener is scarce, the methodologies developed for the broader class of PCBs can be applied and refined.
Integrated environmental monitoring involves systematic sampling of various environmental compartments, including air, water, soil, sediment, and biota, to determine the concentration and distribution of contaminants. nih.gov For a persistent and bioaccumulative compound like this compound, long-term monitoring is crucial to assess trends and the effectiveness of any control measures. High-resolution analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are essential for accurately quantifying individual PCB congeners in complex environmental matrices.
Source apportionment aims to identify the origins of environmental pollutants. copernicus.org This can be achieved through various receptor modeling techniques, such as Chemical Mass Balance (CMB) and Positive Matrix Factorization (PMF), which analyze the chemical profiles of environmental samples to link them to specific sources. nih.govcopernicus.org For PCBs, sources can be historical, such as old electrical equipment and contaminated sites, or ongoing, from unintentional formation in certain industrial processes. nih.gov
Future research in this area should focus on:
Developing targeted monitoring programs: Establishing monitoring programs specifically designed to detect and quantify this compound in areas of potential concern, such as industrial sites and hazardous waste locations.
Utilizing passive sampling techniques: Employing passive air and water samplers to obtain long-term, time-integrated data on the ambient concentrations of this congener, which can be more cost-effective than traditional grab sampling.
Congener-specific source apportionment: Applying advanced source apportionment models to high-resolution monitoring data to differentiate between historical and ongoing sources of this compound. This requires the development of specific source profiles that include this congener.
Investigating atmospheric transport: Studying the long-range atmospheric transport and deposition of this compound to understand its global distribution and potential to contaminate remote ecosystems.
Elucidation of Novel Biotransformation Pathways
Understanding the biotransformation pathways of this compound is critical for assessing its environmental fate and developing effective bioremediation strategies. Biotransformation refers to the chemical alteration of a substance within a living organism. nih.gov For PCBs, this process is primarily carried out by microorganisms and can lead to either detoxification or, in some cases, the formation of more toxic metabolites.
The biodegradability of PCBs generally decreases with an increasing number of chlorine atoms. frontiersin.org Highly chlorinated congeners like pentachlorobiphenylenes are more resistant to microbial attack. However, some microorganisms have been shown to degrade even highly chlorinated PCBs under specific conditions.
A recent study on the degradation of a pentachlorobiphenyl (PCB 101: 2,2',4,5,5'-pentachlorobiphenyl) by the bacterium Microbacterium paraoxydans provides valuable insights into potential biotransformation pathways. nih.gov This study demonstrated that the bacterium could completely degrade the pentachlorobiphenyl within 12 hours. nih.gov The degradation process involved intracellular enzymes and led to the formation of metabolites such as 1,2,4-benzenetriol, which can be further broken down through various metabolic pathways. nih.gov
Table 2: Biodegradation of a Pentachlorobiphenyl (PCB 101) by Microbacterium paraoxydans
| Time (hours) | Degradation Rate (%) | Key Metabolite Identified |
| 4 | 23.9% | 1,2,4-Benzenetriol |
| 12 | 100% | (Further degradation products) |
Data from a study on 2,2',4,5,5'-pentachlorobiphenylene, used here as an illustrative example for pentachlorobiphenylene biotransformation. nih.gov
Future research on the biotransformation of this compound should aim to:
Isolate and characterize degrading microorganisms: Screen for and isolate bacteria and fungi capable of degrading this compound from contaminated environments.
Identify metabolic pathways and enzymes: Use techniques like genomics, proteomics, and metabolomics to elucidate the specific enzymatic reactions and metabolic pathways involved in the breakdown of this congener. This includes identifying the initial dioxygenase enzymes that attack the biphenyl (B1667301) ring and the subsequent enzymes in the degradation cascade.
Investigate anaerobic dechlorination: Explore the potential for anaerobic microorganisms to reductively dehalogenate this compound, which could be a crucial first step in its complete degradation in anoxic environments.
Assess the formation of metabolites: Identify and quantify the intermediate and final products of biotransformation to evaluate the potential for the formation of more toxic byproducts.
Computational Chemistry in Predictive Environmental Behavior Studies
Computational chemistry offers powerful tools to predict the environmental behavior and fate of chemicals like this compound, especially when experimental data is scarce. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into the physicochemical properties, reactivity, and interactions of this compound with environmental matrices.
DFT calculations can be used to predict a range of properties that govern the environmental fate of this compound, including its octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant. These parameters are crucial inputs for environmental fate models that predict the distribution of the chemical in different environmental compartments.
Molecular dynamics simulations can model the interactions of this compound with soil organic matter, sediments, and biological membranes at an atomic level. This can help to understand its sorption behavior, bioavailability, and potential for bioaccumulation.
Furthermore, computational methods can be used to study the mechanisms of abiotic and biotic degradation. For example, DFT can be used to calculate the activation energies for different degradation reactions, helping to predict the most likely transformation pathways.
Key areas for future computational research on this compound include:
Calculation of key physicochemical properties: Using DFT and other quantitative structure-property relationship (QSPR) models to generate a reliable set of physicochemical data for this congener.
Modeling of sorption processes: Employing molecular dynamics simulations to investigate the interactions of this compound with different types of soil and sediment components to predict its environmental mobility.
Predicting biotransformation pathways: Using computational enzymology to model the interaction of this compound with key degradative enzymes, such as biphenyl dioxygenases, to predict its susceptibility to microbial degradation and identify potential metabolites.
Synergistic Research Across Environmental Science, Organic Chemistry, and Analytical Sciences
Addressing the challenges posed by this compound requires a collaborative, interdisciplinary approach that integrates expertise from environmental science, organic chemistry, and analytical sciences.
Environmental scientists are crucial for understanding the distribution, transport, and ecological impacts of this compound in the environment. They conduct field studies, monitor environmental concentrations, and assess the risks to ecosystems and human health.
Organic chemists play a vital role in synthesizing pure analytical standards of this compound and its potential metabolites. This is essential for accurate quantification in environmental samples and for conducting toxicological and degradation studies. They can also develop novel chemical degradation methods.
Analytical scientists are responsible for developing and validating the highly sensitive and selective analytical methods required to detect and quantify trace levels of this compound in complex environmental and biological matrices. This includes advancing techniques in sample preparation, chromatography, and mass spectrometry.
Future synergistic research should foster collaborations that:
Link environmental observations with chemical properties: Combine field data on the environmental occurrence of this compound with laboratory and computational studies on its chemical and physical properties to build a comprehensive understanding of its environmental behavior.
Develop and apply novel analytical tools: Collaborate on the development of new analytical methods, including passive samplers and biosensors, for the rapid and cost-effective monitoring of this compound.
Integrate experimental and modeling approaches: Use experimental data from laboratory and field studies to develop, calibrate, and validate computational models that can predict the environmental fate and transport of this compound.
Translate research into policy and practice: Work together to communicate scientific findings to policymakers and environmental managers to support the development of effective risk management strategies for this and other persistent organic pollutants.
By fostering such interdisciplinary collaborations, the scientific community can more effectively address the knowledge gaps surrounding this compound and develop the necessary tools and strategies for its sound management.
Q & A
Q. What analytical methods are recommended for detecting 1,2,4,5,8-Pentachlorobiphenylene in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with high-resolution capillary columns (e.g., DB-5 or equivalent) is the gold standard. Use isotopically labeled internal standards (e.g., deuterated analogs like 2,3,4,4',5-Pentachlorobiphenyl-d4) to correct for matrix effects and instrument variability . Calibration requires certified standard solutions (e.g., 100 µg/mL in isooctane) to ensure accuracy, as highlighted in analytical catalogs .
Q. How can co-eluting pentachlorobiphenylene isomers be differentiated during chromatographic analysis?
Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to distinguish isomers based on fragmentation patterns. High-resolution columns (e.g., 60 m length, 0.25 mm ID) and temperature gradients optimized for chlorinated biphenyls improve separation. Cross-validate with certified isomer-specific standards (e.g., 2,2',4,5,5'- vs. 2,3,3',4,5-Pentachlorobiphenyl) to confirm retention times .
Q. What sample preparation techniques are effective for extracting this compound from biological matrices?
Liquid-liquid extraction (LLE) using dichloromethane or accelerated solvent extraction (ASE) with hexane:acetone (1:1) is optimal for lipid-rich tissues. Cleanup steps, such as silica gel or Florisil column chromatography, reduce co-extracted interferences. Recovery rates should be validated using spiked samples and compared against certified reference materials .
Q. What regulatory considerations apply when handling this compound in research?
Under the Japanese Chemical Review Act, this compound is classified as a "First Specific Chemical Substance," requiring a confirmation certificate for legal use in laboratories. Researchers must adhere to strict waste disposal protocols and document chain-of-custody records for audit purposes .
Advanced Research Questions
Q. How can contradictions in reported toxicological data for this compound be resolved?
Conduct comparative dose-response studies across multiple model systems (e.g., in vitro hepatocyte assays vs. in vivo rodent models). Meta-analyses should account for variables like exposure duration, metabolic pathways, and isomer-specific toxicity. Data sharing via open-access platforms (e.g., European Open Science Cloud) enables cross-validation of findings .
Q. What methodologies assess the long-term environmental fate of this compound?
Combine field monitoring with fugacity modeling to predict partitioning into air, water, and soil. Use half-life studies under controlled photolytic or microbial degradation conditions to estimate persistence. Isotopic tracing (e.g., ¹⁴C-labeled analogs) quantifies mineralization rates in sediment-water systems .
Q. How can computational models improve predictions of bioaccumulation in food webs?
Apply quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log KOW) and bioconcentration factors (BCFs). Validate predictions against empirical data from apex predators (e.g., marine mammals) to refine trophic magnification factors .
Q. What strategies validate analytical methods for this compound in complex matrices like soil or sludge?
Validate limit of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 and 10, respectively). Perform interlaboratory comparisons using proficiency testing samples. Matrix-matched calibration and standard addition correct for suppression/enhancement effects in electrospray ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
